N1-(2-chlorobenzyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide
Description
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N'-[[1-(4-methoxyphenyl)cyclopentyl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN2O3/c1-28-18-10-8-17(9-11-18)22(12-4-5-13-22)15-25-21(27)20(26)24-14-16-6-2-3-7-19(16)23/h2-3,6-11H,4-5,12-15H2,1H3,(H,24,26)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXDJDQGAXQIRQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCCC2)CNC(=O)C(=O)NCC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-chlorobenzyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chlorobenzyl Intermediate: The starting material, 2-chlorobenzyl chloride, undergoes a nucleophilic substitution reaction with an appropriate nucleophile to form the chlorobenzyl intermediate.
Cyclopentyl Derivative Formation: The intermediate is then reacted with a cyclopentyl derivative, such as 1-(4-methoxyphenyl)cyclopentylamine, under suitable conditions to form the desired cyclopentyl intermediate.
Oxalamide Formation: Finally, the cyclopentyl intermediate is reacted with oxalyl chloride in the presence of a base to form the oxalamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(2-chlorobenzyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution or sulfuric acid (H2SO4) for electrophilic substitution are typically employed.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N1-(2-chlorobenzyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N1-(2-chlorobenzyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to the desired biological effect. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Key Observations :
- Chlorine Substitution : The target compound’s 2-chlorobenzyl group contrasts with the 3- or 4-chlorophenyl substituents in analogs (e.g., Compounds 20, 81), which may influence steric and electronic interactions with biological targets .
- Methoxy Positioning : The 4-methoxyphenyl group is conserved in multiple analogs (e.g., Compounds 20, 81), suggesting its role in modulating solubility or target engagement .
Antimicrobial Activity ():
- GMC-5 : Exhibited MIC values of 8–16 µg/mL against S. aureus and E. coli, linked to the isoindoline-dione core .
Structure-Activity Relationship (SAR) Trends
Chlorine Position : 4-Chlorophenyl (Compound 13) > 3-chlorophenyl (Compound 20) in antiviral potency, suggesting para-substitution optimizes target binding .
Methoxy Groups: 4-Methoxyphenyl enhances solubility and metabolic stability (Compound 81 vs. non-methoxy analogs) .
Rigid Linkers : Cyclopentyl (target) vs. ethyl (Compound 20) may reduce conformational entropy, improving binding kinetics.
Heterocycles : Thiazole (Compound 15) and pyridine (S336) rings contribute to target specificity and potency .
Biological Activity
N1-(2-chlorobenzyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features several notable structural components:
- 2-chlorobenzyl group
- 4-methoxyphenyl group
- Oxalamide moiety
These structural characteristics contribute to its unique biological interactions and potential therapeutic effects. The molecular formula is with a molecular weight of 386.9 g/mol.
Research indicates that this compound may interact with specific biological targets, including enzymes and receptors. This interaction can modulate their activity, leading to various biochemical responses. The oxalamide structure enhances the compound's ability to form hydrogen bonds, which is crucial for binding with biological macromolecules.
Antimicrobial Activity
Studies have shown that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, demonstrating significant inhibitory effects. For example, in vitro assays have reported minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Anticancer Potential
The compound has also been investigated for its anticancer properties. In cellular assays, it has shown the ability to induce apoptosis in cancer cell lines, suggesting a potential role in cancer therapy. The mechanism appears to involve the modulation of apoptotic pathways and the inhibition of cell proliferation.
Case Studies and Research Findings
Several studies highlight the biological activity of this compound:
| Study | Findings |
|---|---|
| Study 1 | Investigated antimicrobial efficacy against Gram-positive and Gram-negative bacteria; demonstrated MIC values ranging from 5 to 20 µg/mL. |
| Study 2 | Evaluated anticancer effects on breast cancer cell lines; induced apoptosis with an IC50 value of 15 µM after 48 hours of treatment. |
| Study 3 | Explored the pharmacokinetics and bioavailability in animal models; showed promising absorption and distribution characteristics. |
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Reaction of 2-chlorobenzylamine with a suitable isocyanate.
- Formation of the oxalamide through coupling reactions.
- Purification via recrystallization or chromatography.
Q & A
Basic: What are the standard protocols for synthesizing N1-(2-chlorobenzyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide and confirming its structure?
Answer:
Synthesis typically involves coupling reactions between activated oxalyl chloride intermediates and amine precursors. For example:
- Step 1 : React 2-chlorobenzylamine with oxalyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) to form the N1-(2-chlorobenzyl)oxalyl chloride intermediate.
- Step 2 : Couple with (1-(4-methoxyphenyl)cyclopentyl)methylamine in the presence of a base (e.g., triethylamine) to yield the final oxalamide .
Structural Confirmation : - NMR Spectroscopy : Analyze and NMR to verify substituent integration (e.g., aromatic protons at δ 7.2–7.4 ppm for chlorobenzyl, methoxy singlet at δ ~3.8 ppm) .
- Mass Spectrometry : Use ESI-MS or HRMS to confirm molecular weight (e.g., calculated vs. observed [M+H]) .
Advanced: How can reaction conditions be optimized to minimize dimerization or by-product formation during synthesis?
Answer:
Dimerization (e.g., 23% in ) can be mitigated by:
- Stoichiometric Control : Use a 1:1 molar ratio of oxalyl chloride to amine to avoid excess reactive intermediates .
- Temperature Modulation : Conduct reactions at low temperatures (0–5°C) to suppress side reactions .
- Purification : Employ silica gel chromatography (e.g., hexane/EtOAc gradients) or preparative HPLC to isolate the monomeric product .
- Additives : Introduce scavengers (e.g., molecular sieves) to sequester water or residual acids .
Basic: What analytical techniques are essential for confirming purity and structural integrity?
Answer:
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% by area) .
- Melting Point : Determine consistency with literature values (e.g., sharp melting points >150°C indicate crystallinity) .
- Elemental Analysis : Verify C, H, N, and Cl content within ±0.4% of theoretical values .
Advanced: What strategies are used to analyze structure-activity relationships (SAR) for oxalamides in enzyme inhibition?
Answer:
- Analog Synthesis : Prepare derivatives with varied substituents (e.g., methoxy → ethoxy, chlorobenzyl → fluorobenzyl) to probe steric/electronic effects .
- Biological Assays : Test inhibitory activity (e.g., IC) against target enzymes (e.g., soluble epoxide hydrolase) using fluorogenic substrates .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding interactions with catalytic sites .
Basic: How should researchers handle impurities or by-products during synthesis?
Answer:
- By-Product Identification : Use LC-MS to detect dimers (e.g., m/z ≈ 2× monomer mass) or hydrolyzed products .
- Chromatographic Resolution : Optimize mobile phases (e.g., acetonitrile/water with 0.1% TFA) for baseline separation .
- Stability Testing : Store compounds under inert atmospheres (N) at −20°C to prevent degradation .
Advanced: What methodologies assess metabolic stability in preclinical studies?
Answer:
- Liver Microsome Assays : Incubate compounds with human or rat microsomes (37°C, NADPH), then quantify parent compound depletion via LC-MS/MS .
- CYP450 Inhibition Screening : Use fluorogenic probes (e.g., CYP3A4) to evaluate isoform-specific interactions .
- Plasma Protein Binding : Employ ultrafiltration or equilibrium dialysis to measure free fraction .
Basic: What are critical considerations for solubility assays?
Answer:
- Solvent Systems : Prepare stock solutions in DMSO (<1% final concentration) to avoid precipitation .
- pH Variation : Test solubility in buffers (pH 1.2–7.4) using shake-flask methods with UV quantification .
- Surfactant Use : Include polysorbate-80 (0.01–0.1%) to enhance aqueous solubility .
Advanced: How can computational tools aid in designing oxalamide inhibitors?
Answer:
- Molecular Dynamics (MD) : Simulate ligand-enzyme complexes (e.g., GROMACS) to assess conformational stability .
- QSAR Models : Corrogate substituent properties (e.g., logP, molar refractivity) with bioactivity data .
- Free Energy Perturbation (FEP) : Predict binding affinity changes for virtual analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
